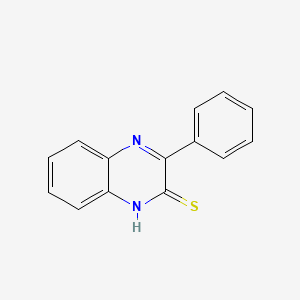
3-Phenylquinoxaline-2-thiol
Overview
Description
3-Phenylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
Anticancer Activity
3-Phenylquinoxaline-2-thiol has shown potential in anticancer research. A study by El Rayes et al. (2019) demonstrated the synthesis of derivatives based on this compound, which exhibited significant antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. These derivatives were shown to be active with IC50 values in specific ranges, suggesting a promising scaffold for anticancer drug development. The research emphasized the quinoxaline ring's suitability as a scaffold carrying a peptidomimetic side chain in position 3 (El Rayes et al., 2019).
Electroluminescent Properties in PLEDs
In the field of materials science, Xiong et al. (2016) explored the synthesis of dinuclear platinum complexes containing derivatives of this compound. These complexes demonstrated high efficiency in near-infrared electroluminescence, with notable external quantum efficiency and restrained efficiency roll-off in polymer light-emitting diodes (PLEDs). This study highlighted the potential of these complexes in advanced optoelectronic applications (Xiong et al., 2016).
Thiol-mediated Nitric Oxide Release
Research by Medana et al. (1994) on 4-Phenyl-3-furoxancarbonitrile, which releases nitric oxide under the action of thiol cofactors, indicates the relevance of thiols in medicinal chemistry. Although this study does not directly involve this compound, it underscores the importance of thiols in biological processes, such as vasodilatory activity and inhibition of platelet aggregation (Medana et al., 1994).
Synthesis and Properties in Polymer Science
Ooi et al. (2000) explored the synthesis of phenylethynyl-terminated, star-branched phenylquinoxaline oligomers, related to this compound. Their study focused on developing these oligomers for application as thermally crosslinked, solvent-resistant resins. This research is indicative of the broader applicability of quinoxaline derivatives in polymer science and materials engineering (Ooi et al., 2000).
Multicomponent Access to Quinoxaline Derivatives
Nguyen et al. (2022) reported the base-catalyzed synthesis of 3-arylquinoxaline-2-thiones, a category that includes this compound. This method provides an efficient route to synthesize various quinoxaline derivatives, demonstrating the versatility and potential of this compound in organic synthesis (Nguyen et al., 2022).
Future Directions
Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
Mechanism of Action
Mode of Action
Quinoxalines, a class of n-heterocyclic compounds to which 3-phenylquinoxaline-2-thiol belongs, are known to have several prominent pharmacological effects .
Biochemical Pathways
Quinoxalines are known to be important biological agents with diverse therapeutic uses , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxalines are known to have antifungal, antibacterial, antiviral, and antimicrobial effects , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Phenylquinoxaline-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form stable complexes with metal ions, which can influence enzymatic activities. For instance, it has been observed to inhibit certain metalloproteases by chelating the metal ions required for their catalytic activity . Additionally, this compound can interact with thiol-containing proteins, potentially modifying their function through thiol-disulfide exchange reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzymes by binding to their active sites or by chelating essential metal ions . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can interact with cofactors such as glutathione, which can influence its metabolic fate and detoxification . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the pharmacokinetics and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . The localization of this compound within these compartments can influence its ability to modulate cellular processes and interact with specific biomolecules . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58861-61-3 | |
| Record name | 3-phenylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1228940.png)
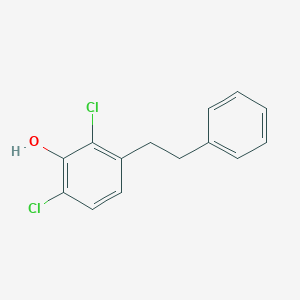
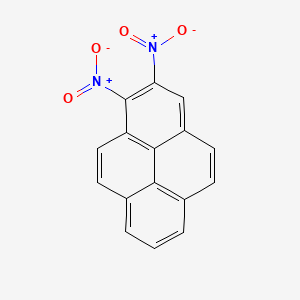
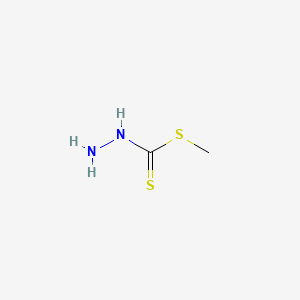
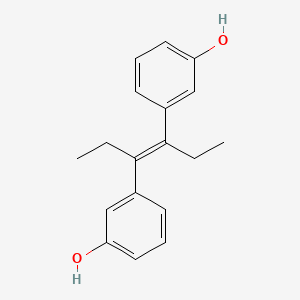

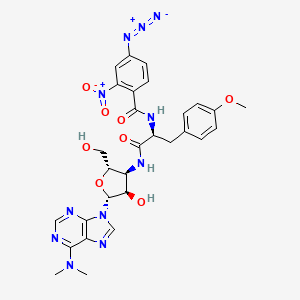
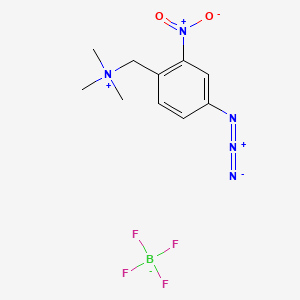

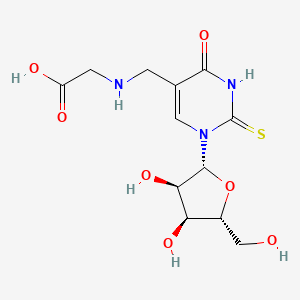
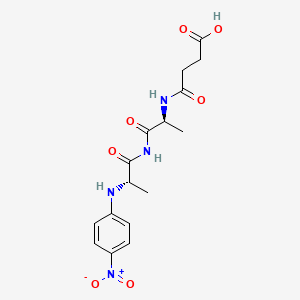
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)